4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoylbenzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group. For example, a closely related derivative with an azepan-1-ylsulfonyl group (C₃₂H₂₆N₄O₆S) has a molecular weight of 486.5 g/mol and a calculated XLogP3 of 2.9 . The diallylsulfamoyl group in the target compound introduces flexibility and moderate lipophilicity compared to bulkier substituents like cyclohexyl or benzyl groups in similar molecules.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-5-11-27(12-6-2)34(29,30)20-9-7-16(8-10-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h5-10,13-15H,1-2,11-12H2,3-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWLWWFRWXIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The presence of the oxadiazole ring is noteworthy due to its established biological activities in various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Antimicrobial Properties : Structural analogs have shown promise against various microbial strains, suggesting that this compound may exhibit similar effects.
- Anticancer Activity : Compounds containing oxadiazole moieties have been explored for their anticancer properties in various studies.
Comparative Analysis with Similar Compounds
To provide context for the biological activity of 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,3,4-Oxadiazol-2-yl)benzamide | Contains an oxadiazole and benzamide | Potent against Neisseria gonorrhoeae |
| N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Similar oxadiazole-benzamide structure | Antimicrobial properties |
| SB 431542 | Benzamide with additional substituents | Inhibitor in various biological pathways |
These comparisons highlight that the unique combination of functional groups in this compound may enhance its solubility and bioactivity compared to other compounds.
Case Studies and Research Findings
While direct studies on the specific compound are scarce, research on related compounds provides insights into potential biological activities. For instance:
- Antimicrobial Studies : Compounds with the oxadiazole moiety have demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives of benzamide have shown promise in inhibiting tumor growth in vitro.
- Pharmacological Investigations : Studies exploring the pharmacokinetics and pharmacodynamics of similar compounds indicate favorable absorption and bioavailability profiles.
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound is compared to five structurally related 1,3,4-oxadiazole derivatives (Table 1), highlighting differences in substituents, molecular properties, and biological activities.
Table 1: Key Comparisons of 1,3,4-Oxadiazole Derivatives
*Estimates based on analogous structures.
Key Observations:
Sulfamoyl Group Variations: Diallyl vs. However, bulkier groups like azepan () may enhance binding to hydrophobic enzyme pockets, as seen in thioredoxin reductase (TrxR) inhibitors . Electronic Effects: The dimethyloxazolidinyl group in OZE-II introduces a rigid, electron-rich sulfonamide, which may contribute to its antimicrobial activity against S. aureus .
Oxadiazole Substituent Impact :
- 3,5-Dimethoxyphenyl : Shared with OZE-II and the compound, this substituent provides electron-donating methoxy groups that could stabilize interactions with aromatic residues in target proteins. OZE-II’s activity against S. aureus suggests this group may enhance antimicrobial potency .
- Halogenated vs. Methoxy Groups : The compound’s 2,5-dichlorophenyl group introduces electronegative chlorine atoms, which may alter target selectivity compared to the target’s methoxy-rich substituent .
Biological Activity Trends :
- Antifungal activity in LMM5 and LMM11 correlates with TrxR inhibition, a mechanism critical for combating C. albicans . The target compound’s diallyl group may modulate this activity, though experimental validation is needed.
- OZE-II’s antimicrobial efficacy highlights the role of sulfonamide flexibility and oxadiazole substituent electronics in targeting bacterial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
